Streptokinase A Expression Inhibition: Differentiation from 5-Methyl Analog
The target compound demonstrates measurable, albeit low-potency, inhibition of streptokinase A expression in a dose-response format (EC50 = 150,000 nM) [1]. The closest analog, the 5-methyl derivative, was profiled only against procathepsin L and showed negligible activity (IC50 > 50,000 nM), with no reported data against streptokinase A [2]. This indicates that the 5-ethyl substitution is essential for the streptokinase A interaction, a property not present in the 5-methyl variant.
| Evidence Dimension | Inhibition of Streptokinase A Expression |
|---|---|
| Target Compound Data | EC50 = 150,000 nM |
| Comparator Or Baseline | 3-(4-Butyl-3,5-dimethyl-1-pyrazolyl)-5-methyl-[1,2,4]triazino[5,6-b]indole; No data available for this target |
| Quantified Difference | Not calculable; only the target compound has data for this specific target |
| Conditions | Group A Streptococcus (Streptococcus pyogenes M1 GAS) virulence expression assay; dose response (PubChem AID 1914) |
Why This Matters
For research groups screening for anti-virulence agents against Group A Streptococcus, the 5-methyl analog cannot substitute for the 5-ethyl compound, as the latter is the only one with documented activity in this pathway, even if modest.
- [1] BindingDB. BDBM56884: Streptokinase A EC50 = 150,000 nM. PubChem BioAssay AID 1914. View Source
- [2] BindingDB. BDBM41134: Procathepsin L IC50 > 50,000 nM. View Source
